An In-depth Technical Guide to 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one: Synthesis, Characterization, and Therapeutic Potential
CAS Number: 72150-22-2
This technical guide provides a comprehensive overview of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a synthetically versatile lactone with a rigid tricyclic framework. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, spectroscopic characterization, and burgeoning applications in medicinal chemistry. The unique stereochemistry and functionality of this molecule make it an attractive scaffold for the design of novel therapeutic agents.
Introduction: A Scaffold of Intrigue
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, also known by its synonym 4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one, is a valuable building block in organic synthesis. Its core structure is derived from the Diels-Alder cycloaddition of furan and maleic anhydride, a classic reaction in organic chemistry. The subsequent selective reduction of the resulting anhydride yields the target lactone. The rigid, conformationally constrained framework of this molecule provides a unique three-dimensional architecture that is of significant interest in the design of compounds with specific biological activities. While its direct applications are still under exploration, derivatives of the closely related 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione scaffold have shown promise as neuroprotective agents, hinting at the therapeutic potential of this class of compounds.
Synthesis and Mechanism
The synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is a two-step process that begins with the well-established Diels-Alder reaction between furan and maleic anhydride, followed by a regioselective reduction of the resulting anhydride.
Step 1: Diels-Alder Cycloaddition of Furan and Maleic Anhydride
The formation of the precursor, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, is a classic [4+2] cycloaddition. This reaction is known for its high atom economy and stereoselectivity.
Reaction Mechanism: The reaction proceeds through a concerted pericyclic mechanism, where the 4π electron system of the diene (furan) and the 2π electron system of the dienophile (maleic anhydride) combine to form a six-membered ring.
Stereoselectivity: Kinetic vs. Thermodynamic Control
A crucial aspect of this reaction is the stereochemical outcome. The approach of the dienophile to the diene can result in two diastereomeric products: the endo and the exo isomers.
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Endo Isomer: The substituent on the dienophile is oriented towards the newly forming double bond in the transition state. This pathway is often kinetically favored due to secondary orbital interactions.
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Exo Isomer: The substituent on the dienophile is oriented away from the newly forming double bond. This isomer is typically the thermodynamically more stable product due to reduced steric hindrance.
In the case of the furan-maleic anhydride reaction, the endo adduct is formed faster (kinetic product), but the reaction is reversible. Given sufficient time and/or elevated temperatures, the retro-Diels-Alder reaction of the less stable endo product occurs, leading to the eventual isolation of the more stable exo isomer as the major product (thermodynamic product).
Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction of furan and maleic anhydride.
Experimental Protocol: Synthesis of exo-4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
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Reagents: Maleic anhydride (1.0 eq), Furan (1.1 eq), Diethyl ether.
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Procedure:
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Dissolve maleic anhydride in a minimal amount of diethyl ether at room temperature with stirring.
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Slowly add furan to the solution.
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Stir the reaction mixture at room temperature. The product will precipitate out of the solution over time. For complete precipitation, the reaction can be left to stand for 24-48 hours.
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Collect the white crystalline product by vacuum filtration.
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Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.
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Dry the product under vacuum. A typical yield for this reaction is high, often exceeding 90%.
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Step 2: Regioselective Reduction to the Lactone
The conversion of the anhydride to the target lactone, 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, requires the selective reduction of one of the two carbonyl groups. This transformation is a critical step that dictates the final structure and potential utility of the scaffold.
Causality of Reagent Choice: The choice of reducing agent is paramount in achieving the desired regioselectivity. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both carbonyl groups to yield a diol. Therefore, milder and more selective reagents are required. Sodium borohydride (NaBH4) is a commonly employed reagent for the selective reduction of anhydrides to lactones. The regioselectivity of the hydride attack is influenced by both steric and electronic factors within the anhydride.
Experimental Protocol: Synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one
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Reagents: exo-4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione (1.0 eq), Sodium borohydride (0.5-1.0 eq), Anhydrous Tetrahydrofuran (THF).
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Procedure:
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Suspend the starting anhydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add sodium borohydride portion-wise to the stirred suspension. The reaction is exothermic and the addition should be controlled to maintain the temperature.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure lactone.
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Caption: Synthetic workflow for 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one.
Physicochemical and Spectroscopic Characterization
Accurate characterization of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is essential for its use in further synthetic applications and biological studies.
| Property | Value |
| CAS Number | 72150-22-2 |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 91-95 °C[1] |
| Solubility | Soluble in many common organic solvents |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this molecule.
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¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Key expected signals include:
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Protons on the double bond (alkene protons).
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Bridgehead protons.
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Protons adjacent to the ether oxygen.
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Protons of the lactone ring.
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¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals correspond to:
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Carbonyl carbon of the lactone.
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Alkene carbons.
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Carbons of the tricyclic framework.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption band for 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is the strong carbonyl (C=O) stretch of the lactone, which typically appears in the range of 1760-1780 cm⁻¹. Other notable absorptions include the C-O stretching of the ether and lactone, and the C=C stretching of the alkene.
Applications in Drug Discovery and Development
The rigid, polycyclic structure of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one makes it an attractive scaffold for the design of novel therapeutic agents. Its functional groups, including the lactone, the double bond, and the ether linkage, provide multiple points for chemical modification to explore structure-activity relationships.
Neuroprotective Agents
Derivatives of the closely related 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione have been synthesized and evaluated for their potential as neuroprotective agents. These compounds have shown the ability to modulate calcium influx, which is a key mechanism in excitotoxic neuronal cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This suggests that the 4,10-dioxatricyclo scaffold could serve as a valuable starting point for the development of new treatments for these debilitating conditions.
Anticancer Agents
Some sources have categorized the parent anhydride, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, as a purine nucleoside analog with potential antitumor activity.[2] The proposed mechanisms of action include the inhibition of DNA synthesis and the induction of apoptosis.[2] While further research is needed to validate these claims and to explore the activity of the lactone and its derivatives, this provides a promising avenue for cancer drug discovery.
Antiviral and Antimicrobial Agents
The tricyclic core of this molecule is a feature found in various natural products with biological activity. While specific antiviral or antimicrobial studies on 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one are limited, the unique shape and functionality of the scaffold make it a candidate for exploration in these therapeutic areas.
Future Perspectives
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is a readily accessible and highly functionalized building block with significant untapped potential in medicinal chemistry. Future research efforts should focus on:
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Development of diverse libraries of derivatives: Systematic modification of the lactone, double bond, and ether functionalities will be crucial to fully explore the therapeutic potential of this scaffold.
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In-depth biological evaluation: Rigorous testing of these derivatives in relevant cellular and animal models of disease is necessary to identify lead compounds for further development.
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Elucidation of mechanisms of action: Understanding how these molecules interact with their biological targets will be key to optimizing their efficacy and safety.
